
Farnesyl Pyrophosphate-d3 Triammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farnesyl Pyrophosphate-d3 Triammonium Salt, also known as Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt, is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .
Synthesis Analysis
Farnesyl pyrophosphate is a 15-carbon isoprenoid synthesized from geranyl pyrophosphate (GPP) by the action of enzyme farnesyl pyrophosphate synthase (FPPS) . A sensitive and selective high-performance liquid chromatography tandem triple quadrupole mass spectrometry (LC-QQQ-MS) method for FPP in human plasma has been developed .Chemical Reactions Analysis
Farnesyl Pyrophosphate-d3 Triammonium Salt is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .Physical And Chemical Properties Analysis
The molecular weight of Farnesyl Pyrophosphate-d3 Triammonium Salt is 433.418 Da .Mécanisme D'action
Farnesyl pyrophosphate (FPP), also known as farnesyl diphosphate (FDP), is an intermediate in the biosynthesis of terpenes and terpenoids such as sterols and carotenoids. It is also used in the synthesis of CoQ (part of the electron transport chain), as well as dehydrodolichol diphosphate (a precursor of dolichol, which transports proteins to the ER lumen for N-glycosylation) .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Farnesyl Pyrophosphate-d3 Triammonium Salt involves the conversion of Farnesol to Farnesyl Pyrophosphate-d3 Triammonium Salt through a series of reactions.", "Starting Materials": [ "Farnesol", "Deuterium oxide (D2O)", "Ammonium chloride", "Sodium triacetoxyborohydride", "Triethylamine", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Farnesol is dissolved in D2O and treated with sodium triacetoxyborohydride, triethylamine, and pyridine to form Farnesol-d3.", "Step 2: Farnesol-d3 is then treated with pyrophosphoric acid in the presence of triethylamine to form Farnesyl Pyrophosphate-d3.", "Step 3: Farnesyl Pyrophosphate-d3 is then reacted with ammonium chloride in methanol and chloroform to form Farnesyl Pyrophosphate-d3 Triammonium Salt." ] } | |
Numéro CAS |
1366590-48-8 |
Nom du produit |
Farnesyl Pyrophosphate-d3 Triammonium Salt |
Formule moléculaire |
C15H28O7P2 |
Poids moléculaire |
385.348 |
Nom IUPAC |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
Clé InChI |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Synonymes |
Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-_x000B_dodecatrienyl-d3) Ester Triammonium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



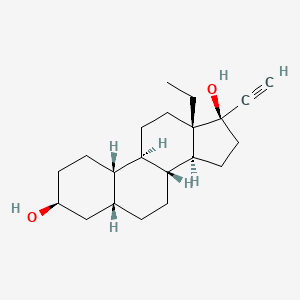
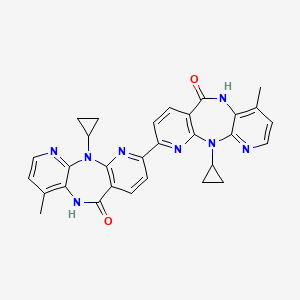
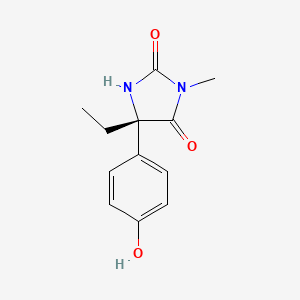

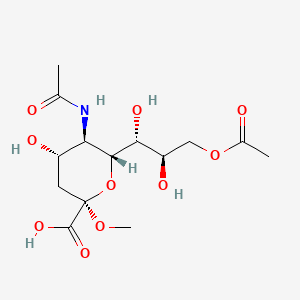

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
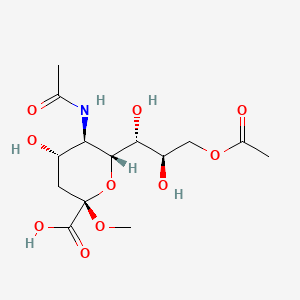
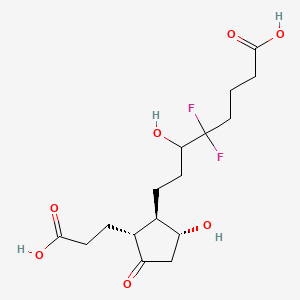
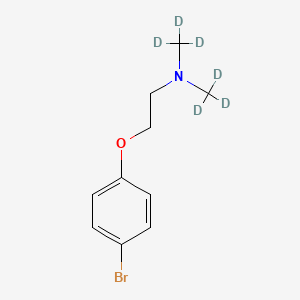
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)